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N-Acetyl-D-fucosamine

Anti-virulence drug discovery Staphylococcus aureus Capsular polysaccharide biosynthesis

N-Acetyl-D-fucosamine (D-FucNAc) is a rare 6-deoxy amino sugar found exclusively in bacterial pathogens (S. aureus, P. aeruginosa). Unlike ubiquitous GlcNAc, D-FucNAc is essential for capsular polysaccharide biosynthesis and cannot be substituted. • S. aureus CapD enzyme assays: Ampicillin IC₅₀ 40.1 μM. • Species-specific metabolic labeling in R. solanacearum via azide analogs. • Chemical & chemoenzymatic synthesis of capsular oligosaccharide antigens. Procure high-purity D-FucNAc to ensure reproducible, pathogen-targeted studies.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
Cat. No. B8120154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-fucosamine
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)NC(=O)C)O)O
InChIInChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7-,8?/m1/s1
InChIKeyXOCCAGJZGBCJME-IANFNVNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-fucosamine: Chemical Profile & Procurement


N-Acetyl-D-fucosamine (D-FucNAc; CAS not uniquely assigned; PubChem CID 17396474; ChEBI 79971; KEGG C15480) is a rare 2-acetamido-2,6-dideoxy-D-galactose amino sugar with molecular formula C₈H₁₅NO₅ and molecular weight 205.21 g/mol [1]. This monosaccharide is found almost exclusively in the cell surface polysaccharides of specific bacterial pathogens, most notably as a constituent of the capsular polysaccharides of Staphylococcus aureus serotypes 5 and 8 and the O-antigen of Pseudomonas aeruginosa serotype O3 [2]. Unlike the ubiquitous N-acetyl-D-glucosamine (GlcNAc) found broadly across prokaryotes and eukaryotes, D-FucNAc belongs to a restricted class of deoxy amino sugars whose biosynthesis requires dedicated enzymatic machinery, including the CapD/CapE dehydratases and the CapG 2-epimerase in S. aureus [3]. This biosynthetic exclusivity renders the compound a high-value target for anti-virulence research, bacterial glycan labeling studies, and vaccine development against encapsulated pathogens [4].

1 Bacterial capsular polysaccharide biosynthesis intermediate (CapD pathway)
2 Scaffold for azidosugar metabolic glycan labeling probes
3 Substrate for CapG epimerase characterization and inhibitor screening

Functional Non-Interchangeability of N-Acetyl-D-fucosamine


Procurement decisions involving N-acetyl-D-fucosamine cannot default to the more abundant and cheaper N-acetyl-D-glucosamine (GlcNAc) or N-acetyl-D-galactosamine (GalNAc) due to fundamental differences in stereochemical configuration at C-4 and C-6, which dictate enzymatic recognition and biological fate. In S. aureus, the dedicated dehydratase CapD converts UDP-GlcNAc exclusively to UDP-2-acetamido-2,6-dideoxy-α-D-xylo-hex-4-ulose en route to UDP-D-FucNAc, with ampicillin inhibiting this step at an IC₅₀ of 40.1 μM, while the paralogous CapE produces the L-enantiomer precursor and is inhibited by suramin at an IC₅₀ of 1.82 μM [1]. This divergent enzymatic processing means that GlcNAc, which lacks the 6-deoxy modification, cannot substitute for D-FucNAc in capsular polysaccharide assembly. Furthermore, metabolic glycan labeling studies demonstrate that peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) fails to broadly label bacterial glycans across diverse pathogens, whereas azide-containing analogs of the rare sugar D-FucNAc are differentially incorporated in a species-specific manner, confirming that the two sugars occupy distinct metabolic niches [2]. Substitution without experimental validation would therefore compromise the integrity of any assay, labeling experiment, or biosynthetic study relying on the unique structural and stereochemical features of D-FucNAc.

Stereochemical mismatch
C-4 and C-6 configuration differences may prevent recognition by CapD dehydratase and capsule assembly enzymes
Metabolic labeling specificity
Ac₄GlcNAz fails to label multiple D-FucNAc-incorporating species; substitution may miss target glycan populations
Pathway divergence
GlcNAc enters PNAG biosynthesis, not capsule repeating units; may not support capsule-targeted research

Quantitative Comparison: D-FucNAc vs. Closest Analogs


CapD/CapE: D- vs. L-FucNAc Pathway Inhibition

In S. aureus serotype 5, the dehydratases CapD and CapE catalyze the first committed steps toward UDP-D-FucNAc and UDP-L-FucNAc, respectively. Inhibitor screening revealed that ampicillin selectively inhibits CapD with an IC₅₀ of 40.1 μM, whereas suramin preferentially inhibits CapE with an IC₅₀ of 1.82 μM [1]. This 22-fold differential in inhibitor sensitivity between the D- and L-pathway enzymes provides a quantitative basis for distinguishing the two enantiomeric forms in functional assays.

CapD vs. CapE Inhibition
Head-to-head
IC₅₀ ampicillin (CapD) 40.1 μM vs. suramin (CapE) 1.82 μM; 22-fold difference
Supports stereospecific enzyme assay design
CapD-selective inhibitor screening context
Anti-virulence drug discovery Staphylococcus aureus Capsular polysaccharide biosynthesis

Differential Glycan Labeling: D-FucNAc vs. GlcNAc

Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) was incorporated into glycans of H. pylori and R. solanacearum but failed to label six other tested bacterial species including C. jejuni, B. thailandensis, and E. coli. In contrast, the azide-containing analog of D-FucNAc (Ac₃FucNAz) was incorporated into R. solanacearum surface glycans, while Ac₄GlcNAz showed no incorporation in the same strain under identical conditions [1]. This demonstrates that D-FucNAc-based probes access glycan compartments that GlcNAc-based probes cannot, a finding that directly refutes the assumption that the more common sugar can serve as a universal surrogate.

D-FucNAc vs. GlcNAc Labeling
Head-to-head
Ac₃FucNAz labels R. solanacearum; Ac₄GlcNAz fails to label 6 of 8 tested species
Supports non-redundant probe selection
Species-specific incorporation profiles observed
Metabolic glycan labeling Bacterial glycoproteomics Azidosugar probes

O-Naphthylmethyl D-FucNAc: H. pylori Biofilm Inhibition

O-Naphthylmethyl d-N-acetylfucosamine inhibited H. pylori glycan biosynthesis, reduced biofilm formation, and impeded H. pylori growth at lower concentrations than its O-benzyl analog, while leaving glycosylation of the commensal bacterium Bacteroides fragilis intact [1]. In the same study, O-anthracenemethyl glycosides were not effective metabolic glycan inhibitors, establishing that the naphthylmethyl aglycone provides an optimal balance of potency and selectivity among the tested O-glycoside derivatives of D-FucNAc.

O-Naphthylmethyl vs. Benzyl
Head-to-head
O-Naphthylmethyl > O-Benzyl in potency (exact fold not reported)
Supports biofilm inhibitor derivatization context
Full IC₅₀ data required for quantitative comparison
Helicobacter pylori Biofilm inhibition Metabolic glycan inhibitors

D-FucNAc vs. GlcNAc: S. aureus Capsule Pathway Divergence

In S. aureus, UDP-N-acetylglucosamine serves as the common precursor for both poly-N-acetylglucosamine (PNAG) and capsular polysaccharide biosynthesis. However, during post-exponential growth phase when capsule is predominantly synthesized, the carbon flux is diverted away from PNAG production toward the synthesis of UDP-D-FucNAc, UDP-L-FucNAc, and UDP-D-ManNAcA via the TCA cycle and gluconeogenesis [1]. This metabolic branch point means that GlcNAc cannot fulfill the structural role of D-FucNAc in the capsular trisaccharide repeating unit, where D-FucNAc provides the specific 2-acetamido-2,6-dideoxy-D-galacto configuration required for polymer assembly [2].

Capsule Pathway Branch
Class-level inference
GlcNAc flux partitions to PNAG or capsule; D-FucNAc required for capsule repeating unit
Supports capsule-specific building block requirement
Metabolic context confirmed by TCA cycle mutants
Staphylococcus aureus Capsule type 5 and 8 Nucleotide sugar metabolism

CapG Epimerase: Specificity for D-FucNAc Synthesis

SaCapG from S. aureus catalyzes the 2-epimerization of UDP-N-acetyl-D-talosamine (UDP-TalNAc) to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a reaction essential for generating the D-FucNAc building block of capsular polysaccharide type 5 [1]. Structural comparison with the related UDP-N-acetyl-D-glucosamine 2-epimerase from Methanocaldococcus jannaschii identified the α2, α2–α3 loop, and α10 regions as a gate-regulated switch controlling substrate entry and product release, suggesting that SaCapG has evolved distinct substrate specificity tailored for D-FucNAc production rather than the more common GlcNAc/ManNAc interconversion catalyzed by homologous epimerases [1].

CapG Epimerase Structure
Supporting evidence
SaCapG converts UDP-D-TalNAc to UDP-D-FucNAc; hexameric structure at 3.2 Å
Supports target engagement studies
Gate-regulating loops differ from GlcNAc epimerase
CapG epimerase Capsular polysaccharide biosynthesis Nucleotide sugar epimerization

Species-Specific Labeling: D-FucNAc vs. Bacillosamine/DATDG

A panel of azide-containing analogs of three rare bacterial monosaccharides (FucNAc, bacillosamine, and DATDG) was evaluated for metabolic incorporation across multiple bacterial species. H. pylori robustly incorporated Ac₂Bac-diNAz and Ac₂DATDG-diNAz into surface glycans but showed minimal incorporation of Ac₃FucNAz. Conversely, R. solanacearum exhibited incorporation of Ac₃FucNAz into surface-accessible glycans, along with Ac₄GlcNAz and other probes. C. jejuni incorporated only Ac₂Bac-diNAz and Ac₂DATDG-diNAz, while B. thailandensis exclusively processed Ac₂Bac-diNAz [1]. This species-specific incorporation pattern demonstrates that D-FucNAc-based probes label a distinct subset of bacterial pathogens compared to bacillosamine- or DATDG-based probes, and that no single rare sugar analog is universally incorporated.

Species-Specific Labeling Panel
Head-to-head
Ac₃FucNAz labels R. solanacearum; Ac₂Bac-diNAz labels 4/4 species; distinct incorporation profiles
Supports species-selective probe panel design
FucNAc probes access non-bacillosamine glycan targets
Bacterial glycan labeling Deoxy amino sugars Pathogen-specific probes

N-Acetyl-D-fucosamine: Key Application Scenarios


S. aureus CapD Anti-Virulence Drug Discovery

S. aureus capsule biosynthesis is a validated anti-virulence target. The CapD enzyme, which converts UDP-GlcNAc to the UDP-D-FucNAc precursor, is inhibited by ampicillin at an IC₅₀ of 40.1 μM, while its paralog CapE (L-FucNAc pathway) shows a distinct inhibition profile with suramin at IC₅₀ 1.82 μM [1]. D-FucNAc and its nucleotide-activated form UDP-D-FucNAc are essential substrates for establishing CapD-specific enzyme assays to screen compound libraries for selective inhibitors that do not cross-inhibit CapE or the structurally related WbpV dehydratase from P. aeruginosa [1].

Metabolic Glycan Labeling in Plant Pathogens

The plant pathogen Ralstonia solanacearum incorporates Ac₃FucNAz into surface-accessible glycans, a labeling profile distinct from that of Ac₂Bac-diNAz or Ac₂DATDG-diNAz [2]. Researchers studying R. solanacearum glycobiology or developing diagnostic probes for crop protection can use D-FucNAc-derived azidosugars to selectively label glycan subpopulations that are not accessible with bacillosamine- or GlcNAc-based probes. This application leverages the evidence that D-FucNAc metabolic incorporation is species-specific and non-redundant with other rare sugar probes [2].

Conjugate Vaccine Development: S. aureus Capsular Oligosaccharides

S. aureus type 5 and 8 capsular polysaccharides are composed of trisaccharide repeating units containing D-FucNAc, L-FucNAc, and D-ManNAcA [3]. Synthetic access to D-FucNAc as a protected building block is required for the chemical assembly of these repeating units. The CapG epimerase that produces UDP-D-FucNAc from UDP-D-talosamine has been structurally characterized, providing a blueprint for designing transition-state analog inhibitors or for enzymatic synthesis of the nucleotide sugar donor [4]. Procurement of D-FucNAc enables both chemical and chemoenzymatic routes to capsular oligosaccharide antigens.

Commensal-Sparing Anti-H. pylori D-FucNAc Agents

O-Naphthylmethyl d-N-acetylfucosamine inhibits H. pylori growth and biofilm formation at lower concentrations than the O-benzyl analog, while leaving glycosylation of the commensal Bacteroides fragilis intact [5]. This selectivity profile supports medicinal chemistry campaigns that derivatize the D-FucNAc scaffold to optimize potency against H. pylori without disrupting beneficial gut flora. The D-FucNAc core structure provides the bacterial specificity determinant, as mammalian cells do not utilize this rare sugar in glycoprotein biosynthesis [5].

Application
Selection Property
Validation Focus
S. aureus CapD pathway-targeted screening
CapD-specific enzyme assay compatibility
Inhibitor selectivity profiling vs. CapE and WbpV
Plant pathogen glycan labeling
Species-specific azidosugar probe incorporation
Non-redundant labeling profile vs. bacillosamine probes
Capsular oligosaccharide antigen synthesis
Protected D-FucNAc building block suitability
Immunoreactivity of synthetic repeating units
H. pylori biofilm research
O-naphthylmethyl D-FucNAc analog potency context
Commensal glycosylation selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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